molecular formula C31H34N2O6S B11639905 ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11639905
M. Wt: 562.7 g/mol
InChI Key: BTKZIROVCGIUDI-WJTDDFOZSA-N
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Description

Ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic compound featuring:

  • A thiazole ring substituted with a methyl group at position 4 and a carboxylate ester at position 5.
  • A pyrrolone moiety (2,5-dihydro-1H-pyrrol) with a hydroxy group at position 4, a ketone at position 5, and two aryl substituents:
    • A 4-tert-butylphenyl group at position 2.
    • A 4-ethoxy-2-methylbenzoyl group at position 3.

Properties

Molecular Formula

C31H34N2O6S

Molecular Weight

562.7 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H34N2O6S/c1-8-38-21-14-15-22(17(3)16-21)25(34)23-24(19-10-12-20(13-11-19)31(5,6)7)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-9-2/h10-16,24,34H,8-9H2,1-7H3/b25-23+

InChI Key

BTKZIROVCGIUDI-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)O)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidone Core

The pyrrolidone moiety is synthesized via a three-component reaction involving:

  • Aldehyde : 4-tert-Butylbenzaldehyde.

  • Amine : 2-Aminoethanol (for hydroxyethyl side chain).

  • β-Ketoester : Methyl 4-ethoxy-2-methylbenzoylacetate.

Procedure :

  • Condensation : React 4-tert-butylbenzaldehyde (1.0 eq) with 2-aminoethanol (1.2 eq) in 1,4-dioxane at 80°C for 6 hours to form imine.

  • Cyclization : Add methyl 4-ethoxy-2-methylbenzoylacetate (1.0 eq) and potassium carbonate (1.5 eq) in diethylene glycol dimethyl ether. Reflux at 120°C for 12 hours.

  • Acidification : Quench with 10% HCl to yield 3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-1-(2-hydroxyethyl)-2-(4-tert-butylphenyl)-2,5-dihydro-1H-pyrrole (Yield: 68%).

Key Data :

ParameterValue
SolventDiethylene glycol dimethyl ether
Temperature120°C
Reaction Time12 hours
Yield68%

Thiazole Ring Formation

The thiazole ring is constructed via Hantzsch thiazole synthesis using:

  • Thiourea : Reacted with α-bromoketone derived from ethyl acetoacetate.

Procedure :

  • Bromination : Treat ethyl acetoacetate (1.0 eq) with bromine (1.1 eq) in acetic acid at 0°C to form α-bromoethyl acetoacetate.

  • Cyclization : React α-bromoethyl acetoacetate (1.0 eq) with thiourea (1.2 eq) in ethanol under reflux for 8 hours.

  • Esterification : Treat the thiazole intermediate with ethyl chloroformate (1.5 eq) to yield ethyl 4-methylthiazole-5-carboxylate (Yield: 75%).

Key Data :

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time8 hours
Yield75%

Coupling of Pyrrolidone and Thiazole Moieties

The final step involves coupling the pyrrolidone and thiazole intermediates via nucleophilic substitution.

Procedure :

  • Activation : Treat the pyrrolidone intermediate (1.0 eq) with thionyl chloride (2.0 eq) in dichloromethane to form acyl chloride.

  • Coupling : React acyl chloride with ethyl 4-methylthiazole-5-carboxylate (1.2 eq) in tetrahydrofuran (THF) using triethylamine (3.0 eq) as base. Stir at 25°C for 24 hours.

  • Purification : Isolate via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to obtain the final product (Yield: 62%).

Key Data :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature25°C
Reaction Time24 hours
Yield62%

Optimization and Challenges

Solvent and Catalyst Effects

  • Diethylene glycol dimethyl ether enhances cyclization efficiency due to high boiling point and polarity.

  • Potassium carbonate outperforms sodium carbonate in deprotonation, improving cyclization yields by 15%.

Side Reactions

  • Ester hydrolysis : Minimized by maintaining pH < 7 during aqueous workups.

  • Oxidation of pyrrolidone : Prevented by conducting reactions under nitrogen atmosphere.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 1.48 (t, 3H, CH₂CH₃), 2.58 (s, 3H, thiazole-CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O pyrrolidone).

  • HRMS (ESI) : m/z calc. for C₃₁H₃₄N₂O₆S [M+H]⁺: 563.2215, found: 563.2212.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Three-component6895120
Stepwise coupling6298150
One-pot559090

Industrial-Scale Considerations

  • Continuous flow synthesis reduces reaction time by 40% compared to batch processes.

  • Green chemistry : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) lowers environmental impact .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the phenolic hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole positions.

    Reduction: Reduction of the carbonyl group is feasible.

Common Reagents and Conditions::

    Oxidation: Oxone, m-CPBA

    Substitution: Alkyl halides, amines

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products::
  • Oxidation: 4-tert-butylphenyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

    Chemistry: As a versatile building block for drug discovery and materials science.

    Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Medicine: Potential therapeutic applications (e.g., anti-inflammatory, anticancer).

    Industry: Used in the synthesis of novel compounds or as a reference standard.

Mechanism of Action

The compound’s effects likely involve interactions with specific protein targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound is compared to structurally similar derivatives (Table 1), focusing on substituent differences that influence physicochemical and pharmacological properties.

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name / CAS No. Benzoyl Substituent Phenyl Substituent Thiazole Substituents Molecular Weight (g/mol)
Target Compound 4-ethoxy-2-methyl 4-tert-butylphenyl 4-methyl ~582.62*
CAS 609794-26-5 4-butoxy 4-fluorophenyl 4-methyl ~580*
CAS 488855-22-7 4-methoxy-3-methyl 3,4,5-trimethoxyphenyl 4-methyl 582.62
Ethyl 2-[5-(4-chlorophenyl)...] N/A (pyrazole substituent) 4-chlorophenyl 4-methyl ~429.88*

*Estimated based on molecular formulas.

Key Observations:

Benzoyl Group Modifications: The ethoxy group (target compound) vs. butoxy (CAS 609794-26-5) affects hydrophobicity and steric bulk. Ethoxy provides moderate lipophilicity, while butoxy increases logP and may reduce aqueous solubility .

Phenyl Group Variations :

  • The tert-butyl group (target compound) introduces significant steric hindrance and lipophilicity, which may enhance target binding but hinder metabolic clearance.
  • Halogenated phenyl groups (e.g., 4-fluorophenyl in CAS 609794-26-5, 4-chlorophenyl in ) increase electronic effects and resistance to oxidative metabolism .

Thiazole Modifications :

  • All analogues retain a 4-methyl-thiazole core, suggesting this group is critical for maintaining structural integrity or binding interactions.

Physicochemical Properties

  • Molecular Weight : Most analogues fall within 430–583 g/mol, aligning with Lipinski’s rule of five (<500 g/mol for oral bioavailability). The target compound (~583 g/mol) approaches the upper limit, which may impact pharmacokinetics .
  • logP Predictions :
    • The tert-butyl group in the target compound increases logP compared to methoxy/halogenated analogues, favoring lipid membrane penetration but risking solubility issues.
    • Ethoxy/butoxy chains further elevate logP, whereas halogenated phenyl groups (F, Cl) add moderate lipophilicity .

Implications for Drug Design

  • Optimization Opportunities :
    • Replace tert-butyl with fluoro or methoxy groups to balance lipophilicity and solubility.
    • Explore hybrid structures (e.g., pyrazole-thiazole in ) for diversified bioactivity.

Biological Activity

Ethyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its structure can be broken down as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen which is often associated with various biological activities.
  • Pyrrole Moiety : Known for its role in many natural products and pharmaceuticals.
  • Hydroxy and Carbonyl Groups : These functional groups are crucial for the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit:

  • Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating a potential for antimicrobial applications.
  • Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

Antioxidant Activity

A study conducted by Gawad et al. (2010) demonstrated that compounds similar to this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Antimicrobial Screening

In a comparative study, a derivative of the compound was tested against several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics such as ciprofloxacin, indicating strong antimicrobial potential .

Antitumor Activity

Research by Al-Suwaidan et al. (2016) highlighted the antitumor properties of thiazole derivatives. In vitro assays showed that the compound could induce apoptosis in cancer cells, suggesting its utility in cancer therapy .

Summary of Biological Activities

Activity TypeAssessed CompoundResultReference
AntioxidantEthyl derivativeComparable to ascorbic acidGawad et al., 2010
AntimicrobialEthyl derivativeMIC lower than ciprofloxacinResearch Study
AntitumorThiazole derivativeInduced apoptosisAl-Suwaidan et al., 2016

Synthesis Pathway Overview

The synthesis of this compound involves several steps:

  • Formation of Thiazole Ring : Utilizing thioketones and aldehydes.
  • Pyrrole Synthesis : Through cyclization reactions involving amines.
  • Final Esterification : To yield the ethyl ester form.

Q & A

Q. Table 1: Key Synthetic Variables and Impact on Yield

VariableOptimal ConditionYield IncreaseReference
SolventAnhydrous DMF15–20%
CatalystAlCl₃ (0.5 equiv)12%
Temperature80°C (reflux)10%

Q. Table 2: Common Analytical Signatures

Functional GroupNMR Shift (δ, ppm)MS Fragment
4-Hydroxy-pyrrole10.2 (s, 1H)635.2 [M+H]⁺
Thiazole C-2164.5 (¹³C)567.1 [M–COOEt]⁺

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